molecular formula C13H13FN2O2 B12886938 Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl- CAS No. 69382-13-4

Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl-

Cat. No.: B12886938
CAS No.: 69382-13-4
M. Wt: 248.25 g/mol
InChI Key: XDOGKNJKYNWTGB-UHFFFAOYSA-N
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Description

Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl- is a synthetic organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a carboxamide group, an ethyl group, a fluorophenyl group, and a methyl group attached to the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an α-haloketone with an amide in the presence of a base. The reaction conditions often include:

    Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Temperature: Elevated temperatures, typically around 80-120°C.

    Catalysts: Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental safety, often incorporating green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl- has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or altering cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Oxazole-4-carboxamide: Lacks the ethyl, fluorophenyl, and methyl groups.

    N-ethyl-2-(m-fluorophenyl)-5-methyl-oxazole: Similar structure but different functional groups.

    2-(m-fluorophenyl)-5-methyl-oxazole: Lacks the carboxamide and ethyl groups.

Uniqueness

Oxazole-4-carboxamide, N-ethyl-2-(m-fluorophenyl)-5-methyl- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other oxazole derivatives.

Properties

CAS No.

69382-13-4

Molecular Formula

C13H13FN2O2

Molecular Weight

248.25 g/mol

IUPAC Name

N-ethyl-2-(3-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C13H13FN2O2/c1-3-15-12(17)11-8(2)18-13(16-11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3,(H,15,17)

InChI Key

XDOGKNJKYNWTGB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(OC(=N1)C2=CC(=CC=C2)F)C

Origin of Product

United States

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